2,5-Bis(trifluoromethyl)terephthalic acid

Vue d'ensemble

Description

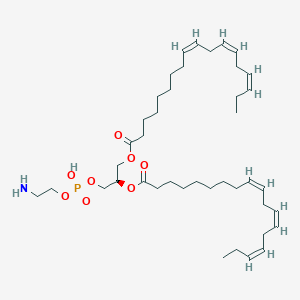

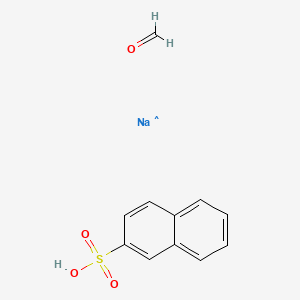

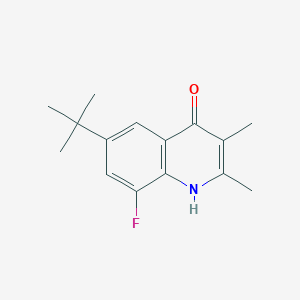

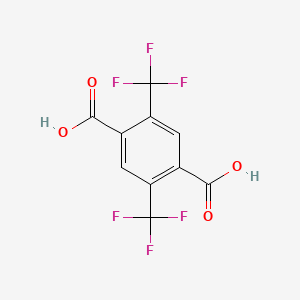

2,5-Bis(trifluoromethyl)terephthalic acid (BTFTA) is a highly fluorinated organic compound that has gained significant attention in scientific research due to its unique properties. BTFTA is a white crystalline solid that is soluble in organic solvents and has a high melting point. It is widely used as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and organic semiconductors.

Applications De Recherche Scientifique

Metal-Directed Supramolecular Architectures

2,5-Bis(trifluoromethyl)terephthalic acid plays a role in creating metal-directed supramolecular architectures. A study by Cai et al. (2020) demonstrated the use of this compound in forming polymeric complexes with transition-metal ions, leading to distinct three-dimensional supramolecular networks. These complexes displayed antiferromagnetic behavior, indicating potential applications in magnetic materials and molecular electronics (Cai et al., 2020).

Synthetic Approaches for Pharmaceutical Derivatives

The compound has been used in the synthesis of various pharmaceutical derivatives. Ali and Halacheva (2009) utilized terephthalic acid hydrazide, a derivative of this compound, in creating novel bis(α‐aminophosphonic acid) derivatives with potential therapeutic applications (Ali & Halacheva, 2009).

Stabilization in Metal-Organic Frameworks

This compound is instrumental in stabilizing defects in metal-organic frameworks (MOFs). Fast et al. (2019) found that derivatives of terephthalic acid, including its bifunctional ligands, can act as capping agents, leading to highly stable and defective porous materials in MOFs (Fast et al., 2019).

Biomass-Derived Alternatives to Petrochemicals

This compound is also significant in developing biomass-derived alternatives to petrochemicals. Research by Nam et al. (2018) on 2,5-Furandicarboxylic Acid, an alternative to terephthalic acid, highlights the potential of such derivatives in replacing traditional petrochemicals in various industrial applications (Nam et al., 2018).

Catalytic Production in Polymer Industry

Terephthalic acid derivatives are pivotal in the catalytic production of bio-based polyester monomers. Zhang et al. (2015) reviewed the synthesis of 2,5-Furandicarboxylic Acid (FDCA) from lignocellulosic biomass, a replacement for terephthalic acid, suggesting its importance in sustainable polyester production (Zhang et al., 2015).

Crystal Structure Analysis

The study of its derivatives' crystal structure provides insights into materials science. Hong-jun (2008) synthesized and analyzed the crystal structure of a derivative, contributing to our understanding of molecular interactions and material properties (Hong-jun, 2008).

Electrochemical Applications

This compound derivatives have been explored for electrochemical applications. Kubota and Choi (2018) demonstrated the electrochemical oxidation of 5-Hydroxymethylfurfural to FDCA, a process relevant in the context of sustainable chemical production (Kubota & Choi, 2018).

Mécanisme D'action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate .

Action Environment

The action of 2,5-Bis(trifluoromethyl)terephthalic acid can be influenced by various environmental factors. For instance, it is stable but should be kept away from light and moisture . It is a weak acid with a predicted pKa of 2.10±0.36 . Its solubility in common organic solvents is relatively low . These properties can influence its reactivity, stability, and efficacy in different environments.

Propriétés

IUPAC Name |

2,5-bis(trifluoromethyl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAGLTIEICXRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732705 | |

| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

366008-67-5 | |

| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.